molecular formula C25H30N6O3 B13883300 N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide

N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide

Cat. No.: B13883300
M. Wt: 462.5 g/mol
InChI Key: MOUFRNXVMNFKCL-UHFFFAOYSA-N
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Description

N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide is a complex organic compound that features multiple functional groups, including an amide, a pyrazole, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as amination, hydroxylation, and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(morpholin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide
  • N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide

Uniqueness

The uniqueness of N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

IUPAC Name

N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C25H30N6O3/c26-23(33)22(32)21(16-18-8-3-1-4-9-18)28-25(34)20-10-7-12-27-24(20)31-15-11-19(29-31)17-30-13-5-2-6-14-30/h1,3-4,7-12,15,21-22,32H,2,5-6,13-14,16-17H2,(H2,26,33)(H,28,34)

InChI Key

MOUFRNXVMNFKCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NN(C=C2)C3=C(C=CC=N3)C(=O)NC(CC4=CC=CC=C4)C(C(=O)N)O

Origin of Product

United States

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